An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylpicolinimidamide hydrochloride, a pyridine-based compound of interest in medicinal chemistry. This document details a probable synthetic route via the Pinner reaction, outlines its structural characteristics, and explores its potential applications in drug discovery based on the known reactivity and biological activities of related picolinimidamide and picolinamide derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Introduction
3-Methylpicolinimidamide hydrochloride belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The pyridine scaffold is a well-established "privileged" structural motif in drug discovery, present in a significant number of FDA-approved nitrogen-heterocyclic drugs. The incorporation of the imidamide functional group introduces unique electronic and steric properties that can influence a molecule's interaction with biological targets. This guide aims to consolidate the available information on 3-Methylpicolinimidamide hydrochloride, providing a detailed examination of its chemical properties and a practical approach to its synthesis and characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 3-Methylpicolinimidamide hydrochloride is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.
| Property | Value | Source |
| Chemical Name | 3-Methylpicolinimidamide hydrochloride | - |
| Synonyms | 3-Methyl-pyridine-2-carboxamidine hydrochloride, 3-Methylpyridine-2-carboximidamide Hydrochloride | [1] |
| CAS Number | 125903-77-7 | [1] |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Chemical Structure | See Figure 1 | - |
| SMILES | CC1=C(N=CC=C1)C(=N)N.Cl | - |
| Storage Conditions | Sealed in a dry place at room temperature. | [1] |
Synthesis and Purification
The most plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate Pinner salt (an imino ester hydrochloride), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.
Proposed Synthetic Pathway
The synthesis of 3-Methylpicolinimidamide hydrochloride would logically start from 3-methyl-2-cyanopyridine.
Caption: Proposed two-step synthesis of 3-Methylpicolinimidamide hydrochloride via the Pinner reaction.
Detailed Experimental Protocol (Adapted from General Pinner Reaction Procedures)
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
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3-Methyl-2-cyanopyridine
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Anhydrous Ethanol
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Anhydrous Diethyl Ether
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Hydrogen Chloride (gas)
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Ammonia (gas or solution in ethanol)
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Reaction vessel equipped with a gas inlet, stirrer, and drying tube
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Ice bath
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 3-methylpicolinimidate hydrochloride)
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Dissolve 3-methyl-2-cyanopyridine (1.0 equivalent) in anhydrous ethanol (excess) in the reaction vessel.
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Cool the solution in an ice bath to 0-5 °C.
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Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
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Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
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Allow the reaction mixture to stand at a low temperature (e.g., 4 °C) for several hours to overnight to ensure complete precipitation.
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Collect the crystalline Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to 3-Methylpicolinimidamide hydrochloride
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Suspend the dried Pinner salt in anhydrous ethanol.
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Cool the suspension in an ice bath.
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Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
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The product, 3-Methylpicolinimidamide hydrochloride, will precipitate from the solution.
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Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
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Dry the final product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The expected spectroscopic data should be consistent with the proposed structure.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the imidamide group. The chemical shifts of the pyridine ring protons will be influenced by the electron-withdrawing nature of the imidamide group and the electron-donating nature of the methyl group. The formation of the hydrochloride salt will cause a downfield shift of the ring protons compared to the free base.[4]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the quaternary carbon of the imidamide group, the carbons of the pyridine ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected characteristic peaks include:
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N-H stretching vibrations of the imidamide group (typically in the range of 3100-3500 cm⁻¹).
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C=N stretching of the imidamide group (around 1650 cm⁻¹).
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C-H stretching of the aromatic ring and the methyl group.
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Pyridine ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The molecular ion peak [M+H]⁺ would be expected for the free base. Fragmentation may involve the loss of ammonia, the methyl group, or cleavage of the pyridine ring.[5]
Reactivity and Chemical Transformations
The imidamide functional group is a versatile moiety that can participate in various chemical reactions. The pyridine ring also offers sites for further functionalization.
Caption: Potential reactivity pathways of 3-Methylpicolinimidamide.
The imidamide group can be hydrolyzed to the corresponding amide, 3-methylpicolinamide, under acidic or basic conditions. The nitrogen atoms of the imidamide can also act as nucleophiles, participating in reactions such as N-alkylation or acylation. Furthermore, the imidamide moiety can be a key component in the synthesis of various heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. The pyridine ring itself can undergo electrophilic or nucleophilic substitution, although the reaction conditions would need to be carefully chosen to avoid side reactions with the imidamide group.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity for 3-Methylpicolinimidamide hydrochloride has not been extensively reported, the picolinamide and related pyridine-containing scaffolds are prevalent in medicinal chemistry.
Rationale for Potential Biological Activity
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Enzyme Inhibition: The pyridine ring and the imidamide group can participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes. Picolinamide derivatives have been investigated as inhibitors of various enzymes.
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Receptor Antagonism/Agonism: The nitrogen atoms in the pyridine ring and the imidamide group can act as hydrogen bond acceptors, mimicking interactions of endogenous ligands with receptors.
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Antimicrobial and Antiparasitic Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties. The imidamide group may contribute to this activity through its ability to chelate metal ions or interact with key biological macromolecules in pathogens.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, 3-Methylpicolinimidamide hydrochloride and its derivatives could be explored for a range of therapeutic applications, including:
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Oncology: As scaffolds for the development of kinase inhibitors or other anti-proliferative agents.
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Infectious Diseases: As potential antibacterial, antifungal, or antiparasitic agents.
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Neurological Disorders: The pyridine moiety is present in many centrally acting drugs, and derivatives could be designed to interact with targets in the central nervous system.
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Inflammatory Diseases: As potential modulators of inflammatory pathways.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 3-Methylpicolinimidamide hydrochloride.
Conclusion
3-Methylpicolinimidamide hydrochloride is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications based on the established importance of the picolinamide scaffold. The experimental protocols and characterization data presented herein provide a solid foundation for researchers to synthesize and further explore the biological activities of this and related compounds, contributing to the development of novel therapeutic agents.
References
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NROChemistry. Pinner Reaction. [Link]
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Wikipedia. Pinner reaction. [Link]
- Google Patents. Process for synthesis of picolinamides.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. 1964.
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HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]
-
SynArchive. Pinner Reaction. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
